2-Piperidinonicotinic acid
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Overview
Description
2-Piperidinonicotinic acid is a biochemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . It is used for research purposes .
Synthesis Analysis
Piperidine derivatives are synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for 2-chloronicotinic acid, which could potentially be modified for this compound, involves the use of acetyl pyruvic molybdenum as a catalyst and oxidizer .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a nicotinic acid molecule .
Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Acid-base reactions in aqueous solutions are also important in chemical and biological systems .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not available in the search results, it’s known that physical properties can include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change .
Scientific Research Applications
Antimycobacterial Applications
2-Piperidinonicotinic acid and its derivatives have been explored for their potential in treating mycobacterial infections. For instance, spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition of azomethine ylides from isatin and alpha-amino acids, showed promising in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains (Kumar et al., 2008).
Cancer Research
In the field of oncology, derivatives of this compound have shown potential as cancer therapeutics. AMG 232, a piperidinone inhibitor of the MDM2-p53 interaction, is a notable example that has reached clinical trials for cancer treatment (Sun et al., 2014).
Neuroprotection
Compounds combining quercetin and piperine, a derivative of this compound, have demonstrated neuroprotective effects against neurotoxin-induced damage, relevant to conditions like Parkinson's disease (Singh et al., 2017).
Anticonvulsant Activity
Derivatives of this compound have been synthesized and evaluated for anticonvulsant activity, showing potential for use in treating seizure disorders (Hinko et al., 1996).
Anti-Inflammatory Applications
In the realm of anti-inflammatory treatments, novel benzimidazole piperidine and phenoxy pyridine derivatives of this compound have shown promising results, potentially offering safer profiles for inflammatory therapies (Burayk et al., 2022).
Mechanism of Action
Target of Action
2-Piperidinonicotinic acid is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives, in general, are known to interact with various biological targets, leading to a range of pharmacological effects . For example, some piperidine derivatives act on nicotinic acetylcholine receptors (nAChRs), contributing to their selectivity for insects over vertebrates .
Biochemical Pathways
Components of vitamin b3, which include piperidine derivatives, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Piperidine derivatives, in general, have been associated with a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
It’s worth noting that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Safety and Hazards
Specific safety data sheets for 2-Piperidinonicotinic acid were not found in the search results. However, it’s important to handle all chemicals with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
2-piperidin-1-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZJJMDTAFCBGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383310 |
Source
|
Record name | 2-(Piperidin-1-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78253-61-9 |
Source
|
Record name | 2-(Piperidin-1-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-1-yl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.